![molecular formula C10H20ClNO2 B1395124 4-Piperidinyl 3-methylbutanoate hydrochloride CAS No. 1219967-97-1](/img/structure/B1395124.png)
4-Piperidinyl 3-methylbutanoate hydrochloride
Overview
Description
4-Piperidinyl 3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 . It is used in the field of laboratory chemicals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The Petrenko-Kritschenko reaction is one of the few examples in which a symmetric pyridine precursor can be obtained in a multicomponent ring-condensation reaction followed by an oxidation .Molecular Structure Analysis
The molecular weight of 4-Piperidinyl 3-methylbutanoate hydrochloride is 221.7243 . The molecular structure of this compound is based on the piperidine nucleus, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinyl 3-methylbutanoate hydrochloride include its molecular weight, molecular formula, and structure . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical physical properties of matter .Safety and Hazards
The safety data sheet for a similar compound, N-Phenyl-N-(4-piperidinyl)propanamide admixture with HCl salt, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
piperidin-4-yl 3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(12)13-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEUECYREQFMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.